Lenvatinib-d4
CAS No.:
Cat. No.: VC16502314
Molecular Formula: C21H19ClN4O4
Molecular Weight: 430.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H19ClN4O4 |
---|---|
Molecular Weight | 430.9 g/mol |
IUPAC Name | 4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |
Standard InChI | InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2 |
Standard InChI Key | WOSKHXYHFSIKNG-RRVWJQJTSA-N |
Isomeric SMILES | [2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)[2H] |
Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
Lenvatinib-d4 (C21H15D4ClN4O4) features strategic deuterium substitution at four hydrogen positions within the cyclopropylaminocarbonyl moiety . This isotopic modification preserves the compound's three-dimensional configuration while creating a mass shift detectable via advanced analytical techniques. The molecular weight of 431.1 g/mol distinguishes it from non-deuterated lenvatinib (C21H19ClN4O4, 427.86 g/mol), facilitating chromatographic separation and spectral differentiation .
Table 1: Comparative Molecular Properties
Property | Lenvatinib | Lenvatinib-d4 |
---|---|---|
Molecular Formula | C21H19ClN4O4 | C21H15D4ClN4O4 |
Molecular Weight (g/mol) | 427.86 | 431.1 |
CAS Registry Number | 417716-92-8 | 2264050-65-7 |
Key Substitution Sites | - | Cyclopropylaminocarbonyl group |
Synthetic Pathways and Manufacturing Considerations
Strategic Deuterium Incorporation
While specific synthesis protocols for lenvatinib-d4 remain proprietary, analysis of lenvatinib production methods provides critical insights. The parent compound's synthesis involves sequential coupling reactions between 4-amino-3-chlorophenol derivatives and quinolinecarboxamide intermediates . Deuterium integration likely occurs during cyclopropylamine precursor synthesis, utilizing deuterated reagents (e.g., D2O, CD3OD) in key amidation steps to achieve targeted isotopic labeling .
Process Optimization Challenges
Manufacturers must balance reaction kinetics and isotopic fidelity during scale-up. Key parameters include:
-
Precise control of molar ratios (1.4:1 for initial coupling reactions)
-
Maintenance of reaction temperatures between 25-80°C to prevent deuterium loss
-
Selection of aprotic solvents (DMF, DMSO) to minimize proton exchange
Recent patent disclosures highlight innovative approaches to intermediate purification, utilizing mixed solvent systems (tetrahydrofuran/water) to enhance yield while preserving isotopic integrity .
Analytical Applications in Drug Development
Mass Spectrometry Quantitation
Lenvatinib-d4's primary application lies in LC-MS/MS bioanalysis, where it serves as an internal standard for therapeutic drug monitoring. The 4 Da mass difference enables simultaneous detection with native lenvatinib, compensating for matrix effects and instrument variability. Clinical validations demonstrate linear response (r² >0.999) across 1-1000 ng/mL ranges in plasma matrices .
Method Validation Protocols
Regulatory-compliant validation studies utilizing lenvatinib-d4 typically assess:
-
Intra-/inter-day precision (<15% RSD)
-
Accuracy (85-115% recovery)
-
Stability under various storage and processing conditions
A recent multicenter study incorporating lenvatinib-d4 demonstrated method robustness across 23 international laboratories, with inter-site variability <12% for pharmacokinetic parameters .
Regulatory Compliance and Quality Assurance
Pharmacopeial Standards Alignment
Lenvatinib-d4 reference materials meet stringent USP/EP requirements for:
-
Identity confirmation (IR, NMR, HRMS)
-
Related substance profiling (<0.5% total impurities)
Table 2: Key Quality Control Parameters
Parameter | Specification |
---|---|
HPLC Purity | ≥95% |
Deuterium Enrichment | ≥99% at labeled positions |
Residual Solvents | <500 ppm total |
Water Content (KF) | <0.5% w/w |
Stability-Indicating Methods
Forced degradation studies using lenvatinib-d4 have established method specificity under:
-
Acidic hydrolysis (0.1N HCl, 60°C)
-
Oxidative stress (3% H2O2, 25°C)
-
Photolytic conditions (1.2 million lux-hours)
Clinical Research Implications
Pharmacokinetic Modeling
Population PK studies employing lenvatinib-d4 have elucidated critical exposure-response relationships:
-
24.1 L/h clearance rate in hepatocellular carcinoma patients
-
16.1 month median survival correlation with trough concentrations >40 ng/mL
Drug-Drug Interaction Studies
Co-administration studies using deuterated internal standards revealed:
-
34% increase in lenvatinib AUC with strong CYP3A4 inhibitors
-
2.5-fold interpatient variability in metabolic clearance
Emerging Applications and Future Directions
Metabolite Profiling
Recent advances in HRMS enable detection of >15 phase I/II metabolites using lenvatinib-d4 as a tracer. Preliminary data suggest CYP3A4-mediated N-dealkylation as the primary metabolic pathway, accounting for 58% of total clearance .
Formulation Development
Deuterated analogs facilitate:
-
Excipient compatibility studies via isotopic tracing
-
Nanoformulation encapsulation efficiency measurements
-
In vitro-in vivo correlation modeling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume